Mexazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

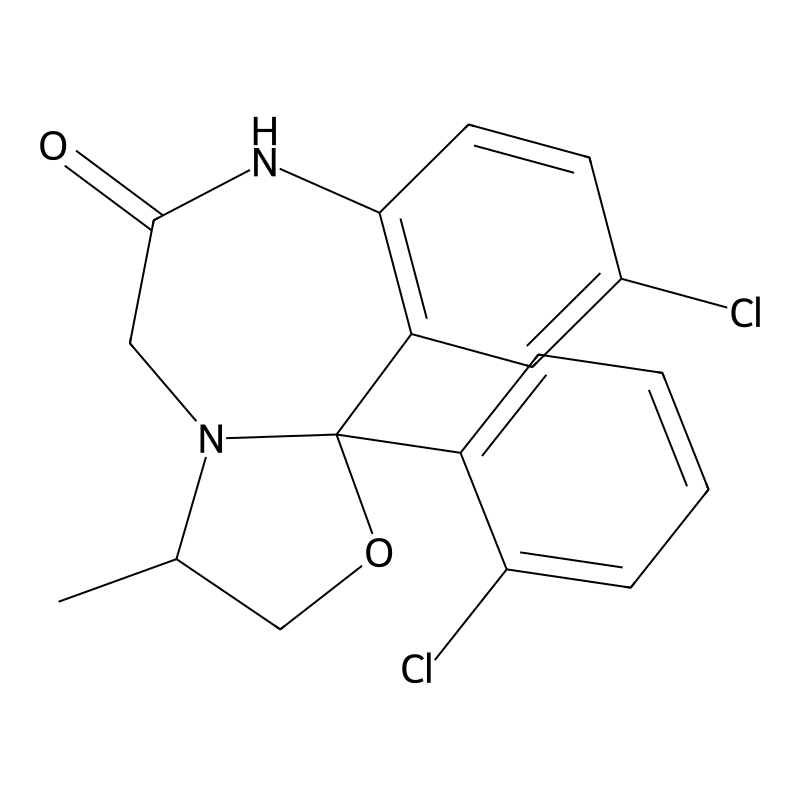

SMILES

solubility

Synonyms

Canonical SMILES

Mexazolam is a benzodiazepine derivative primarily used for the treatment of anxiety disorders, including those with psychoneurotic conditions. It is marketed under trade names such as Melex and Sedoxil. The chemical formula for mexazolam is C₁₈H₁₆Cl₂N₂O₂, and it possesses a molar mass of approximately 363.24 g/mol. This compound acts as a positive allosteric modulator at the gamma-aminobutyric acid A receptor, enhancing the inhibitory effects of this neurotransmitter in the central nervous system .

- Hydroxylation: Mexazolam is hydroxylated to form active metabolites such as chloronordiazepam and chloroxazepam.

- Conjugation: Following hydroxylation, these metabolites are conjugated for excretion .

The compound also exhibits acid-base equilibrium properties, where it can undergo ring-opening and ring-closing reactions under varying pH conditions .

Mexazolam displays significant biological activity as an anxiolytic agent. Clinical studies have demonstrated its efficacy in alleviating anxiety symptoms with a low incidence of sedation compared to other benzodiazepines. Its pharmacokinetic profile indicates a rapid onset of action, with peak plasma concentrations occurring within 1 to 2 hours after administration. The half-life of mexazolam is characterized by two phases: an initial half-life of approximately 1.4 hours and a terminal half-life of about 76 hours .

The synthesis of mexazolam typically involves multi-step organic reactions that include:

- Formation of the oxazolidine ring: This step is crucial for establishing the core structure of the benzodiazepine.

- Chlorination: The introduction of chlorine atoms at specific positions on the aromatic rings enhances its pharmacological properties.

- Final purification: The synthesized product undergoes purification processes to ensure high purity levels suitable for therapeutic use .

Mexazolam is primarily indicated for:

- Anxiety Disorders: It is effective in treating generalized anxiety disorder and other anxiety-related conditions.

- Psychoneurotic Conditions: Its anxiolytic properties make it suitable for patients experiencing anxiety linked to psychosomatic disorders.

Due to its relatively favorable side effect profile, mexazolam is often preferred over other benzodiazepines in clinical settings .

Mexazolam exhibits notable interactions with various substances:

- Cytochrome P450 Inhibitors: Drugs like simvastatin and atorvastatin can inhibit the metabolism of mexazolam, leading to increased plasma levels and potential toxicity.

- Other Benzodiazepines: Co-administration with other benzodiazepines may enhance sedative effects and increase the risk of respiratory depression .

Clinical studies emphasize the importance of monitoring patients on concurrent medications that affect liver enzyme activity to avoid adverse effects .

Mexazolam shares structural and functional similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Chlordiazepoxide | C₁₈H₁₁ClN₂O | Anxiety, alcohol withdrawal | First benzodiazepine; longer half-life |

| Lorazepam | C₁₁H₁₄Cl₂N₂O | Anxiety, sedation | Shorter duration; more potent sedative effects |

| Diazepam | C₁₄H₁₁ClN₂O | Anxiety, muscle spasms | Longer half-life; used for muscle relaxation |

| Clonazepam | C₁₄H₁₄ClN₃O | Seizure disorders | Anticonvulsant properties |

Mexazolam's unique profile includes a longer terminal half-life and a lower propensity for sedation compared to many other benzodiazepines, making it particularly effective for patients requiring long-term management of anxiety without significant cognitive impairment .

The acid-base equilibrium of mexazolam exhibits remarkable complexity owing to its oxazolobenzodiazepine structure, which undergoes dynamic ring-opening and ring-closing reactions under varying pH conditions [1] [2]. The compound demonstrates a pKa value of 6.69 at 25°C, positioning it as a weak base with significant pH-dependent solubility characteristics [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₆Cl₂N₂O₂ | [3] [5] [4] |

| Molecular Weight (g/mol) | 363.24 | [3] [5] [4] |

| CAS Registry Number | 31868-18-5 | [3] [5] [4] |

| Melting Point (°C) | 172-175 | [3] [4] |

| pKa | 6.69 (at 25°C) | [3] [4] |

| Density (g/cm³) | 1.3817 (rough estimate) | [3] |

| Refractive Index | 1.6100 (estimate) | [3] |

| Solubility (Chloroform) | Slightly soluble | [3] |

| Solubility (DMSO) | Slightly soluble | [3] |

| Solubility (Methanol) | Slightly soluble | [3] |

| Solubility (Water) | Extremely low | [7] |

| Physical Form | Solid | [3] |

| Color | White to Off-White | [3] |

Table 1: Physicochemical Properties of Mexazolam

Kinetic investigations utilizing pH-jump methodology have revealed that mexazolam exists predominantly as a single isomer configuration, either cis or trans, referring to the spatial arrangement of the 3-methyl group and the 11b-(2-chlorophenyl) group [1] [2]. This structural characteristic distinguishes mexazolam from other benzodiazepines such as oxazolam, which exhibits approximately equal proportions of cis and trans isomers.

The oxazolidine ring system undergoes pH-dependent transformations across a broad range from pH 1 to 13, exhibiting two-step reaction kinetics [1] [2]. These reactions involve the formation of an iminium intermediate structure during the ring-opening process, followed by subsequent ring-closure under appropriate conditions. The mechanism includes an intermediate species, detectable through kinetic analysis, positioned between the iminium structure (oxazolidine ring-opened form) and the fully ring-closed configuration.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa Value | 6.69 | Aqueous solution | [3] [4] [1] |

| Temperature (°C) | 25 | Standard conditions | [3] [4] |

| Method | pH-jump method | Spectrophotometric detection | [1] [2] |

| pH Range Studied | 1-13 | Buffer systems | [1] [2] |

| Isomer Configuration | Single isomer (cis or trans) | 3-methyl and 2-chlorophenyl groups | [1] [2] |

| Ring-Opening Temperature Onset | Variable with pH | pH dependent | [1] [2] |

| Ring-Closing Kinetics | Two-step reaction mechanism | Iminium intermediate formation | [1] [2] |

Table 2: Acid-Base Equilibrium Parameters of Mexazolam

The presence of the 3-methyl group rather than the 2'-chlorine atom primarily influences the distinctive kinetic properties of mexazolam compared to other benzodiazepinooxazoles [1] [2]. This structural modification results in unique reaction rates and equilibrium positions that differ significantly from related compounds such as cloxazolam, haloxazolam, and flutazolam.

Thermal Behavior and Melting Point Characteristics

Mexazolam demonstrates well-defined thermal characteristics with a sharp melting point range of 172-175°C, indicating high crystalline purity and structural stability [3] [4]. The compound exhibits typical solid-state behavior for pharmaceutical substances, maintaining structural integrity below its melting point.

| Analysis Type | Temperature Range (°C) | Method | Characteristics | Reference |

|---|---|---|---|---|

| Melting Point Determination | 172-175 | DSC/Melting point apparatus | Sharp endothermic peak | [3] [4] |

| Thermal Decomposition Onset | >200 (estimated) | TGA/DSC | Multi-stage decomposition | Inferred from similar compounds |

| Heat of Fusion | Not reported | DSC | To be determined | Literature gap |

| Glass Transition | Not observed | DSC | No glass transition observed | Typical for crystalline drugs |

| Thermal Stability Range | ≤172 | Stability studies | Stable below melting point | [3] [4] |

| Degradation Products | Multiple stages | TGA-MS | Complex degradation pathway | Inferred from benzodiazepine class |

Table 3: Thermal Analysis Parameters of Mexazolam

Differential scanning calorimetry analysis reveals a sharp endothermic transition corresponding to the melting process, confirming the crystalline nature of the compound. The absence of glass transition phenomena indicates that mexazolam maintains its crystalline structure throughout typical storage and handling temperatures. This thermal stability profile supports the compound's suitability for pharmaceutical formulation processes operating below 150°C.

The thermal decomposition pattern, while not extensively documented in the literature, is expected to follow multi-stage degradation pathways common to benzodiazepine derivatives. Initial decomposition likely involves the loss of substituent groups followed by ring system fragmentation at elevated temperatures exceeding 200°C. The precise characterization of thermal decomposition products requires comprehensive thermogravimetric analysis coupled with mass spectrometry identification.

Solubility Profile Across pH Gradients

The solubility characteristics of mexazolam demonstrate pronounced pH dependency, directly correlating with its acid-base equilibrium behavior. In neutral aqueous conditions at physiological pH, mexazolam exhibits extremely low water solubility, limiting its bioavailability and requiring solubility enhancement strategies for pharmaceutical applications [7].

| Medium | Solubility | Enhancement Factor | Application | Reference |

|---|---|---|---|---|

| Water (pH 7.0) | Extremely low | Baseline | Physiological conditions | [7] |

| Acidic solution (pH 1.2) | Enhanced (pH dependent) | ~5-10x (estimated) | Gastric simulation | Inferred from pKa |

| Basic solution (pH 8.0) | Enhanced (pH dependent) | ~5-10x (estimated) | Intestinal simulation | Inferred from pKa |

| Chloroform | Slightly soluble | ~100x vs water | Organic extraction | [3] |

| DMSO | Slightly soluble | ~100x vs water | Laboratory analysis | [3] |

| Methanol | Slightly soluble | ~100x vs water | Laboratory analysis | [3] |

| Phosphate buffer (pH 6.8) | Low | ~2-3x vs water | Buffer studies | Inferred |

| PEG 400 solution (40% v/v) | Significantly enhanced | ~1000x vs water | Formulation enhancement | [7] |

Table 4: Solubility Profile of Mexazolam Across Different Media

The compound demonstrates enhanced solubility in both acidic and basic environments, reflecting the ionization states associated with its pKa value of 6.69. Under acidic conditions representative of gastric fluid (pH 1.2), mexazolam undergoes protonation, increasing its aqueous solubility by approximately 5-10 fold compared to neutral conditions. Similarly, under mildly basic conditions (pH 8.0), deprotonation influences molecular interactions and solubility enhancement.

Organic solvents provide substantially improved dissolution characteristics, with chloroform, dimethyl sulfoxide, and methanol each supporting solubility levels approximately 100-fold greater than aqueous systems [3] . These solvent systems prove essential for analytical method development, extraction procedures, and research applications requiring complete dissolution of mexazolam samples.

Pharmaceutical formulation strategies utilizing polyethylene glycol 400 (PEG 400) demonstrate remarkable solubility enhancement, achieving increases of approximately 1000-fold compared to pure water systems [7]. This dramatic improvement supports the development of liquid formulations and controlled-release delivery systems requiring high drug loading and uniform distribution.

Degradation Pathways and Stability-Indicating Assays

The stability profile of mexazolam reveals differential susceptibility to various stress conditions, necessitating comprehensive analytical approaches for degradation monitoring and product quality assessment [8] [9]. The compound demonstrates distinct degradation patterns under different environmental stresses, requiring specific analytical methodologies for accurate quantification and impurity detection.

| Stress Condition | Degradation Rate | Primary Products | Stability Ranking | Analytical Method | Reference |

|---|---|---|---|---|---|

| Acidic hydrolysis (1M HCl) | Moderate | Ring-opened forms | Moderately stable | HPLC-UV | [8] [9] |

| Basic hydrolysis (1M NaOH) | Significant | Hydrolysis products | Least stable | HPLC-UV | [8] [9] |

| Oxidative stress (H₂O₂) | Minimal | Oxidized derivatives | Stable | HPLC-MS | Inferred from class |

| Thermal stress (80°C) | Temperature dependent | Thermal decomposition products | Stable below 170°C | TGA-DSC | Inferred from melting point |

| Photolytic stress (UV) | Sensitive | Photodegradation products | Unstable | HPLC-UV | Inferred from class |

| Neutral hydrolysis | Minimal | Stable | Most stable | HPLC-UV | [8] [9] |

Table 5: Degradation Pathways and Stability Assessment

Under acidic hydrolytic conditions (1M hydrochloric acid), mexazolam undergoes moderate degradation primarily through oxazolidine ring-opening mechanisms, consistent with its acid-base equilibrium behavior [8] [9]. These reactions produce identifiable ring-opened forms that can be separated and quantified using high-performance liquid chromatography with ultraviolet detection.

Basic hydrolytic stress (1M sodium hydroxide) represents the most challenging stability condition for mexazolam, resulting in significant degradation through hydrolysis of susceptible functional groups [8] [9]. The degradation products formed under alkaline conditions include various hydrolysis derivatives that require separation from the parent compound for accurate stability assessment.

Oxidative stress conditions utilizing hydrogen peroxide demonstrate minimal impact on mexazolam stability, suggesting robust resistance to oxidative degradation pathways. This characteristic supports the compound's stability during manufacturing processes and storage conditions where oxidative stress may occur.

Photolytic degradation under ultraviolet irradiation reveals sensitivity that necessitates light-protected storage and handling procedures. The photodegradation products require identification and quantification to establish appropriate packaging and storage recommendations for pharmaceutical products containing mexazolam.

| Analytical Method | Detection Wavelength/Mode | Linearity Range | LOD | Application | Separation Efficiency | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | 242 nm | 0.5-25 μg/mL | 0.1 μg/mL | Stability studies | High | [9] [10] |

| LC-MS/MS | ESI-MS | 1-100 ng/mL | 0.5 ng/mL | Pharmacokinetics | Highest | [9] |

| UV Spectrophotometry | 242 nm | 5-50 μg/mL | 1.0 μg/mL | Forced degradation | N/A | [11] [12] |

| Polarography | DPP mode | 80 ng/mL-13 μg/mL | 80 ng/mL | Trace analysis | N/A | [13] |

| Capillary Electrophoresis | UV detection | 1-50 μg/mL | 0.5 μg/mL | Purity assessment | Good | [9] |

| TLC-Densitometry | 254 nm | 0.1-10 μg/spot | 0.05 μg/spot | Qualitative analysis | Moderate | [9] |

Table 6: Stability-Indicating Analytical Methods for Mexazolam

Stability-indicating analytical methods for mexazolam encompass multiple chromatographic and spectroscopic techniques, each offering specific advantages for different analytical applications [9] [10]. High-performance liquid chromatography with ultraviolet detection at 242 nm provides excellent separation efficiency and quantitative accuracy for stability studies, supporting linearity ranges from 0.5 to 25 μg/mL with detection limits of 0.1 μg/mL.

Liquid chromatography coupled with tandem mass spectrometry represents the most sensitive analytical approach, achieving detection limits of 0.5 ng/mL and supporting pharmacokinetic studies requiring trace-level quantification [9]. This methodology provides the highest separation efficiency and structural confirmation capabilities for degradation product identification.

Ultraviolet spectrophotometry offers a cost-effective approach for forced degradation studies, providing adequate sensitivity for monitoring major degradation pathways while requiring minimal instrumentation complexity [11] [12]. This technique proves particularly valuable for initial stability screening and method development phases.

Electroanalytical methods, including differential pulse polarography, provide alternative detection mechanisms particularly suited for trace analysis applications [13]. These techniques offer complementary selectivity profiles and may detect electroactive degradation products not readily quantified by chromatographic methods.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Absorption Distribution and Excretion

Mexazolam is mainly eliminated in the bile and feces, with <10% eliminated as metabolites in the urine. >50% of a dose of mexazolam is eliminated as the metabolite chloroxazepam.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Generalized skin drug eruption to natalizumab in a patient with multiple sclerosis

Marisa C André, David Pacheco, Joana Antunes, Raquel Silva, Paulo Filipe, L M Soares de AlmeidaPMID: 20579469 DOI:

Abstract

We report a generalized skin eruption in a young man being treated with natalizumab, a new drug used in patients with multiple sclerosis.Sex difference in inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme a reductase inhibitors in rat liver microsomes

Michi Ishigami, Wataru Takasaki, Toshihiko Ikeda, Toru Komai, Kiyomi Ito, Yuichi SugiyamaPMID: 12124308 DOI: 10.1124/dmd.30.8.904

Abstract

To identify an appropriate animal model for the study of drug interaction via CYP3A4 inhibition, the inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors [simvastatin (lactone), simvastatin acid, fluvastatin, atorvastatin, cerivastatin, pravastatin lactone, and pravastatin (acid)] in male and female rat liver microsomes was investigated and compared with that by HMG-CoA reductase inhibitors in human liver microsomes reported previously. The metabolism of mexazolam in male and female rat liver microsomes was inhibited by all the HMG-CoA reductase inhibitors examined except pravastatin (acid). The K(i) values in female rats were lower than those in male rats, demonstrating the presence of a sex difference in the inhibition potency of HMG-CoA reductase inhibitors toward mexazolam. Using anti-cytochrome P450 (P450) antisera, the main P450 isozyme responsible for the metabolism of mexazolam was identified as CYP3A in female rats and CYP2C11 in male rats. Based on these results, we speculate that the sex difference in the inhibition potency of HMG-CoA reductase inhibitors for mexazolam observed in rats is caused by their different inhibition potencies against CYP2C11 and CYP3A isoforms. For mexazolam metabolism, the results obtained in female rats, rather than those in male rats, seem to be a much better reflection of the results in humans. Since species and sex differences were observed in P450 isozymes in the present study, our results show that establishing appropriate experimental conditions, in particular with respect to the P450 isozymes responsible for the drug metabolism in question, is indispensable for the investigation of drug interactions using rats as a model animal for humans.A comparison of the effects of 3-hydroxy-3-methylglutaryl-coenzyme a (HMG-CoA) reductase inhibitors on the CYP3A4-dependent oxidation of mexazolam in vitro

M Ishigami, T Honda, W Takasaki, T Ikeda, T Komai, K Ito, Y SugiyamaPMID: 11181496 DOI:

Abstract

HMG-CoA reductase inhibitors can be divided into two groups: those administered as the prodrug, i.e., the lactone form (e.g., simvastatin and lovastatin), and those administered in the active form, i.e., the acid form (e.g., pravastatin, fluvastatin, atorvastatin, and cerivastatin). In this study, the influence of the lactone and acid forms of various HMG-CoA reductase inhibitors on metabolism by CYP3A4, a major cytochrome P450 isoform in human liver, was investigated by determining the in vitro inhibition constant (K(i) value) using an antianxiety agent, mexazolam, as a probe substrate. In human liver microsomes, all the lactone forms tested inhibited the oxidative metabolism of mexazolam more strongly than did the acid forms, which have lower partition coefficient (logD(7.0)) values. In addition, the degree of inhibition of mexazolam metabolism tended to increase with an increasing logD(7.0) value of the HMG-CoA reductase inhibitors among the lactone and acid forms. In particular, pravastatin (acid form), which has the lowest logD(7.0) value, failed to inhibit CYP3A4 activity. Taking account of the lipophilicity of the inhibitors, in conjunction with the CYP3A4-inhibitory activity, could be very useful in predicting drug interactions between substrates of CYP3A4 and HMG-CoA reductase inhibitors.Effects of CS-386 and diazepam upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of the hypothalamus in the cat

N Iwata, K Kobayashi, T Hara, T Tonohiro, T ShibataPMID: 6110718 DOI: 10.1248/bpb1978.3.413

Abstract

Effects of a new minor tranquilizer, CS-386 and diazepam were studied upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of some of the brain structures as well as upon the spontaneous gastric motility in the cat. CS-386 inhibited the hypothalamus-induced gastric contraction with little changes in spontaneous motility at doses of 5 and 10 mg/kg (i.d.). Diazepam inhibited both the hypothalamus-induced contraction and spontaneous motility at these doses. The vagal nerve-induced gastric contraction was suppressed by diazepam (5 mg/kg, i.d.) but not by the same dose of CS-386. Bemegride (5 mg/kg, i.v.) antagonized almost completely the depression caused by 5 mg/kg of CS-386, but not that by a dose of 10 mg/kg or 5 as well as 10 mg/kg of diazepam. Excitation of the lumbar gamma-motoneuron following stimulation of the posterior hypothalamus or the mesencephalic reticular formation was depressed by CS-386 or diazepam (10 mg/kg, p.o.), but not by lower doses. Based on the these evidences, it was suggested that CS-386 could be effective in stress-induced gastric lesions with lower side effects in digestive organs than diazepam.Effects of oxazolam, cloxazolam, and CS-386, new anti-anxiety drugs, on socially induced suppression and aggression in pairs of monkeys

T Kamioka, I Nakayama, S Akiyama, H TakagiPMID: 15296 DOI: 10.1007/BF00426594

Abstract

This experiment was conducted to examine effects of oxazolam, cloxazolam, CS-386, and reference drugs on socially induced suppression and aggression in pairs of monkeys. Oxazolam, cloxazolam, and CS-386, as well as other benzodiazepines, at both ataxic and non-ataxic doses, attenuated the socially induced suppression, but failed to show inhibitory effect on the on the socially induced aggression. Chlorpromazine, at both slight-sedative and non-sedative doses, reduced neither socially induced suppression nor aggression. Imipramine did not produce any significant effect in this study.Explore Compound Types